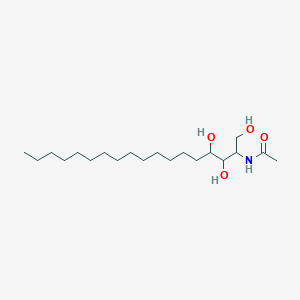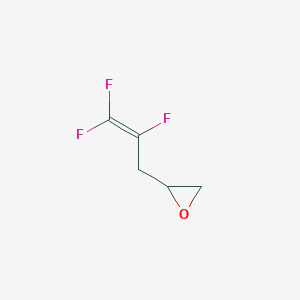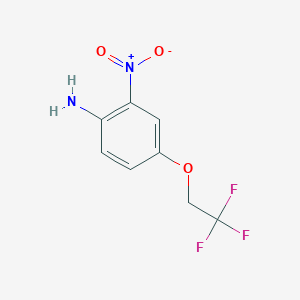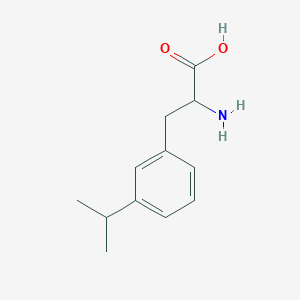
N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide
Übersicht
Beschreibung
“N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide” is also known as N-Acetylphytosphingosine (NAPS), a sphingolipid ceramide derivative . It is a potential NF-κB and JAK/STAT signaling inhibitor and has been found to induce caspase-dependent apoptosis . It is active in vitro and potentially in vivo .
Molecular Structure Analysis
The molecular formula of “this compound” is C20H41NO4 . Its molecular weight is 359.55 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is soluble in ethanol and in DMSO (with warming) . The compound has a molecular weight of 359.55 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure
- N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide is involved in the synthesis and structural studies of various organic compounds. For instance, substituted N-(silatran-1-ylmethyl)acetamides have been prepared for studying their muscarinic agonist activity, where their structures were analyzed using X-ray data and shown to be superpositions of unsymmetrical and symmetrical stereoisomers (Pukhalskaya et al., 2010). Additionally, chemical syntheses of N-acetyl derivatives of hydroxysphinganine, a type of sphingolipid, have been conducted to explore their properties (Kulmacz et al., 1979).
Biological Activities and Applications
- Research into the biological activities of acetamide derivatives includes studies on their potential as analgesic agents. Some acetamide derivatives have been synthesized and investigated for their analgesic properties using various tests such as hot-plate, tail-clip, and acetic acid-induced writhing tests (Kaplancıklı et al., 2012).
- Antimicrobial activity of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives has been evaluated, showing that some compounds possess notable antibacterial and antifungal activities (Kaplancıklı et al., 2012).
- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes exhibit significant antioxidant activity as determined by various assays (Chkirate et al., 2019).
Chemical Properties and Reactions
- Chemoselective acetylation of aminophenol using immobilized lipase has been studied, with N-(2-Hydroxyphenyl)acetamide being an intermediate for natural synthesis of antimalarial drugs. This study explores process optimization, mechanism, and kinetics (Magadum & Yadav, 2018).
- Synthesis of new N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides has been conducted to investigate their anticytomegalovirus properties. Certain derivatives exhibit powerful virus inhibitory activity (Paramonova et al., 2020).
Pharmacological Investigations
- Some acetamide derivatives have been synthesized and studied for their anticancer activity, particularly against human lung adenocarcinoma cells. These compounds have shown selective cytotoxicity and induced apoptosis (Evren et al., 2019).
Eigenschaften
IUPAC Name |
N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUJJDLBXJCDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[2-(Trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3043999.png)
![2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B3044000.png)


![1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3044003.png)